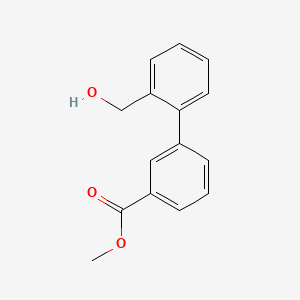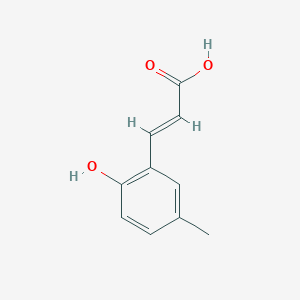
1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE
Overview
Description
1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids. This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxyethyl group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, also known as Icaridin or Picaridin, is a member of the piperidine chemical family . The primary targets of this compound are the sensory hairs on the antennae of insects .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
The biochemical pathways affected by Icaridin are related to the olfactory system of insects. The compound’s interaction with odorant receptors and ionotropic receptors disrupts the insect’s ability to detect its host, thereby acting as an effective repellent .
Pharmacokinetics
It is known that the compound is applied topically and has broad efficacy against various arthropods .
Result of Action
The primary result of Icaridin’s action is the repelling of insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas . By disrupting the insect’s olfactory system, Icaridin prevents the insect from recognizing its host’s cues, effectively acting as a repellent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Icaridin. For instance, the compound’s effectiveness can be influenced by the presence of other odors in the environment. Additionally, the compound’s stability may be affected by factors such as temperature and humidity. More research is needed to fully understand these influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve:
Step 1: Reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl piperidine-1-carboxylate.
Step 2: Introducing 2-hydroxyethylamine to the reaction mixture, allowing the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 2-(2-oxoethyl)piperidine-1-carboxylate, while reduction can produce benzyl 2-(2-hydroxyethyl)piperidine.
Scientific Research Applications
1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the benzyl and hydroxyethyl groups, used in various chemical syntheses.
Piperazine: Contains a similar piperidine ring but with two nitrogen atoms, used in pharmaceuticals.
Uniqueness
1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and hydroxyethyl groups enhances its versatility as an intermediate in organic synthesis and its potential biological activities.
Properties
IUPAC Name |
benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMCQRPXJWISMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
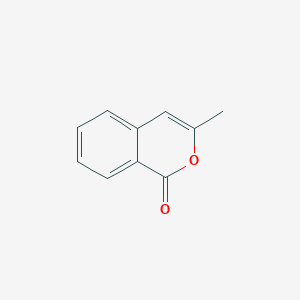

![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate](/img/structure/B7819353.png)
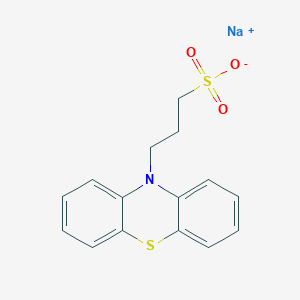
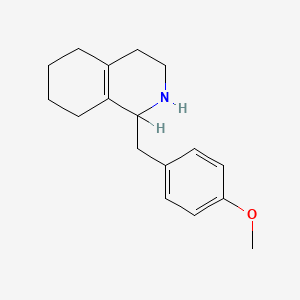
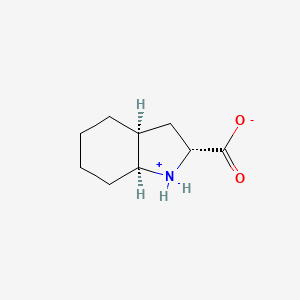
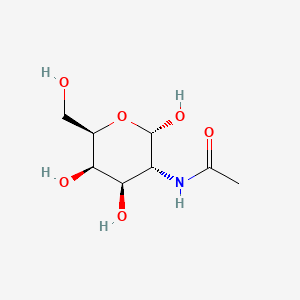

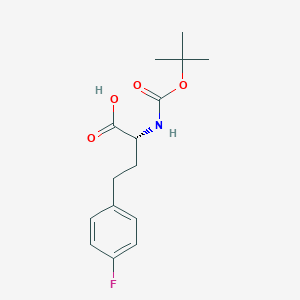

![a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid](/img/structure/B7819395.png)

